(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

Catalog No.
S905594
CAS No.
40693-49-0
M.F
C11H8ClNO4
M. Wt
253.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloro...

CAS Number

40693-49-0

Product Name

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

IUPAC Name

(2,3-dioxoindol-1-yl)methyl 2-chloroacetate

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2

InChI Key

GGGHGURZEKGMLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl

The compound (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is an organic molecule characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound features a chloroacetate group, which contributes to its reactivity and potential biological activity. The presence of the dioxo group indicates that it has two carbonyl (C=O) functionalities, enhancing its ability to participate in various

  • Indole derivatives can exhibit various biological activities, and some may be toxic.
  • Chloroacetic acid is a corrosive and potentially mutagenic compound [].

The reactivity of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate can be attributed to the following functional groups:

  • Chloroacetate Group: This group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine, leading to the formation of new compounds.
  • Dioxo Group: The carbonyl groups can participate in condensation reactions, forming enols or undergoing tautomerization. They can also act as electrophiles in Michael addition reactions with suitable nucleophiles.

These reactions are significant in the context of organic synthesis and drug development, as they can lead to the formation of more complex structures from simpler precursors.

The synthesis of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate typically involves several steps:

  • Formation of Indole Derivative: Starting from simple aromatic compounds, an indole structure can be synthesized through cyclization reactions involving appropriate reagents.
  • Introduction of Carbonyl Groups: The dioxo functionality can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
  • Chloroacetate Formation: The final step involves reacting the indole derivative with chloroacetic acid in the presence of a base or acid catalyst to yield the chloroacetate derivative.

These methods highlight the complexity involved in synthesizing such compounds and their potential utility in medicinal chemistry.

The applications of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate may include:

  • Drug Development: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Probes: Its reactive functional groups make it suitable for use as a chemical probe in biological studies to investigate specific pathways or targets.

Research into its applications is ongoing and could expand as more data on its efficacy and safety become available.

Interaction studies involving (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate would focus on assessing how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations when interacting with target proteins.
  • In Vitro Assays: To evaluate its effects on cellular processes and signaling pathways.

Such studies are crucial for understanding the mechanisms underlying its biological activity and for optimizing its pharmacological properties.

Several compounds share structural similarities with (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, including:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole derivative with acetic acidAnti-inflammatory
MelatoninIndole derivative with an ethylamine side chainSleep regulation
5-HydroxytryptophanPrecursor to serotoninMood regulation

Uniqueness

What distinguishes (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate from these compounds is its unique combination of dioxo and chloroacetate functionalities, which may confer distinct reactivity patterns and biological interactions not observed in other indole derivatives.

XLogP3

1.2

Dates

Modify: 2023-08-16

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